Buttpark 30\02-100

Description

“Buttpark 30\02-100” is a brominated and fluorinated aromatic carboxylic acid derivative, structurally analogous to compounds like 3-Bromo-2-fluorobenzoic acid (CAS 161957-56-8), which is used in pharmaceutical synthesis and organic chemistry. These compounds typically serve as intermediates in drug development, agrochemicals, and advanced material synthesis due to their reactive halogen and carboxylic acid groups.

Key inferred properties of “this compound” based on structural analogs:

- Molecular formula: Likely C₇H₄BrFO₂ (assuming substitution pattern similar to 3-Bromo-2-fluorobenzoic acid).

- Molecular weight: ~219 g/mol.

- Functional groups: Bromine (Br), fluorine (F), and carboxylic acid (-COOH) substituents on a benzene ring.

- Applications: Precursor in Suzuki-Miyaura cross-coupling reactions, synthesis of kinase inhibitors, and antimicrobial agents .

Properties

Molecular Formula |

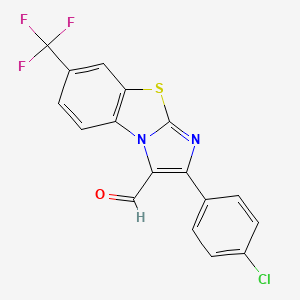

C17H8ClF3N2OS |

|---|---|

Molecular Weight |

380.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde |

InChI |

InChI=1S/C17H8ClF3N2OS/c18-11-4-1-9(2-5-11)15-13(8-24)23-12-6-3-10(17(19,20)21)7-14(12)25-16(23)22-15/h1-8H |

InChI Key |

CIRGUMVGZJBPTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C4=C(C=C(C=C4)C(F)(F)F)SC3=N2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Buttpark 30\02-100 typically involves the condensation of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst to form the imidazo[2,1-b][1,3]benzothiazole core. The trifluoromethyl group is introduced through a subsequent reaction with trifluoromethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Buttpark 30\02-100 undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-carboxylic acid

Reduction: 2-(4-chlorophenyl)-7-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Buttpark 30\02-100 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Buttpark 30\02-100 involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biological assays .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares “Buttpark 30\02-100” with three structurally similar compounds:

Physicochemical Properties

- Bioavailability : Bromine and fluorine substituents enhance lipophilicity, improving membrane permeability (e.g., logP ~2.15 for boronic acid derivatives) . In contrast, oxazolone derivatives (CAS 719310-31-3) show higher GI absorption due to reduced polarity .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and characterizing "Buttpark 30\02-100," and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis protocols should adhere to peer-reviewed literature standards, including detailed descriptions of reagents, reaction conditions (e.g., temperature, catalysts), and purification steps. Characterization requires multi-modal validation: nuclear magnetic resonance (NMR) for structural analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility hinges on explicit documentation of experimental parameters and raw data sharing, as outlined in academic journal guidelines .

Q. How can researchers identify conflicting data in existing studies on "this compound," and what statistical tools resolve these contradictions?

- Methodological Answer : Conduct a systematic literature review to catalog inconsistencies in reported properties (e.g., solubility, stability). Apply meta-analytical frameworks to quantify variance across studies. Tools like ANOVA or Bayesian hierarchical models can isolate sources of discrepancy (e.g., batch variability, measurement techniques). Sensitivity analysis should contextualize findings against experimental conditions .

Q. What ethical considerations are critical when designing experiments involving "this compound" in biological systems?

- Methodological Answer : For in vivo studies, adhere to institutional animal care protocols (IACUC) or human subject ethics boards (IRB). Include toxicity screenings (e.g., LD50 assays) and justify dose ranges using pharmacokinetic modeling. Transparently report adverse effects and mitigation strategies in line with CONSORT guidelines for clinical trials .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of "this compound," and what validation experiments are essential?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries to predict electronic properties. Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) assess binding affinities to target proteins. Validate predictions with in vitro assays (e.g., enzyme inhibition, cell viability) and correlate computational vs. experimental ΔG values. Discrepancies require recalibration of force fields or solvent-effect parameters .

Q. What strategies address batch-to-batch variability in "this compound" synthesis, and how can quality-by-design (QbD) principles optimize scalability?

- Methodological Answer : Implement QbD frameworks to identify critical quality attributes (CQAs) and process parameters (CPPs). Use design-of-experiments (DoE) to map parameter interactions (e.g., reaction time vs. yield). Statistical process control (SPC) charts monitor batch consistency. Advanced techniques like continuous-flow synthesis may reduce variability compared to batch processes .

Q. How do environmental factors (e.g., pH, temperature) influence the degradation pathways of "this compound," and what analytical methods track these changes?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., Q1A) expose the compound to stress conditions (UV light, humidity). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products. Kinetic modeling (Arrhenius equation) extrapolates shelf-life. Pair with quantum mechanical calculations to predict degradation mechanisms .

Data Management and Reporting Standards

Q. What metadata standards ensure long-term usability of "this compound" research data?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use domain-specific schemas (e.g., ISA-Tab for omics data, CIF for crystallography). Include raw instrument outputs, calibration logs, and version-controlled processing scripts. Public repositories like Zenodo or ChemRxiv enhance accessibility .

Q. How should researchers handle null or inconclusive results in studies involving "this compound"?

- Methodological Answer : Pre-register hypotheses and analysis plans to mitigate publication bias. Report negative results with equal rigor, detailing power calculations and confounding variables. Use Bayesian statistics to quantify evidence strength for the null hypothesis. Transparent reporting aligns with TOP guidelines .

Tables: Key Analytical Techniques for "this compound"

| Property | Technique | Validation Criteria |

|---|---|---|

| Structural Identity | NMR (¹H, ¹³C), X-ray diffraction | ≥95% spectral match to reference data |

| Purity | HPLC-UV/ELSD | ≥99.5% area normalization |

| Stability | LC-MS/MS, Arrhenius modeling | Identified degradation products ≤2% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.